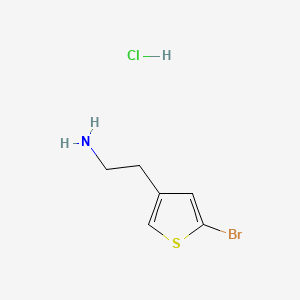![molecular formula C23H32N8O2S B13580285 3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its role as an inhibitor in various biochemical processes. This compound is particularly noted for its interaction with the first bromodomain of the human BRD4 protein, making it a significant molecule in the field of medicinal chemistry .
Preparation Methods
The synthesis of 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. Common synthetic routes include the Debus-Radziszewski synthesis and the Wallach synthesis . Industrial production methods often involve the use of high-throughput screening and structure-based drug design to optimize the yield and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the first bromodomain of the human BRD4 protein with high affinity. This binding disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression. The molecular targets include the ZA loop of the bromodomain, which is crucial for the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar compounds include other xanthine derivatives and triazolopyrimidine-based inhibitors. Compared to these, 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits unique selectivity for the BRD4 bromodomain, making it a valuable tool in biochemical research . Other similar compounds include:
Properties
Molecular Formula |
C23H32N8O2S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-butyl-8-[(6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N8O2S/c1-6-9-11-16-14(4)24-21-27-22(28-31(21)15(16)5)34-13-17-25-19-18(29(17)8-3)20(32)26-23(33)30(19)12-10-7-2/h6-13H2,1-5H3,(H,26,32,33) |
InChI Key |
FTDVJTZJKKOHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C(=NC(=N2)SCC3=NC4=C(N3CC)C(=O)NC(=O)N4CCCC)N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
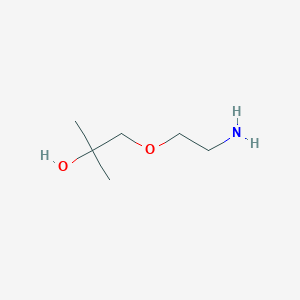
aminehydrochloride](/img/structure/B13580227.png)
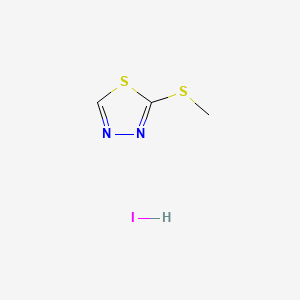
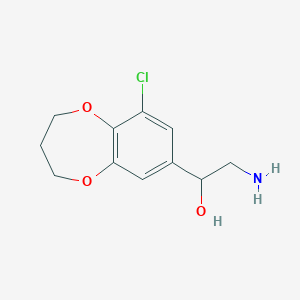
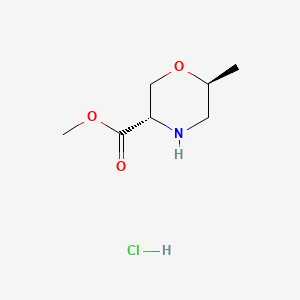
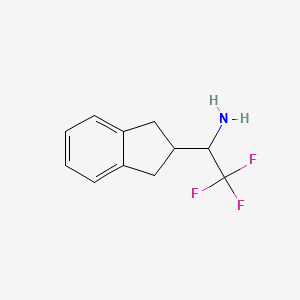
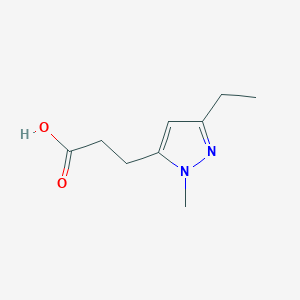
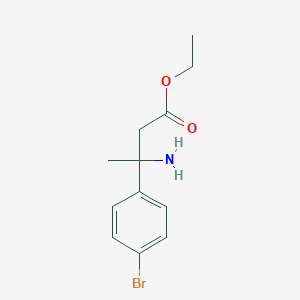
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
